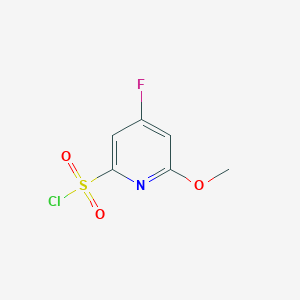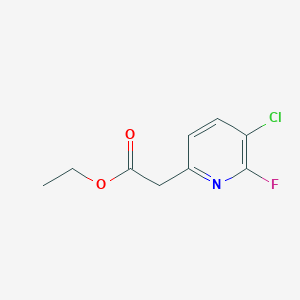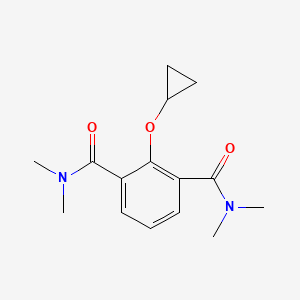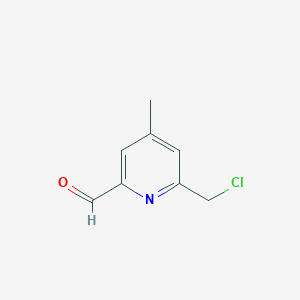
6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4-methylpyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with zinc chloride as a catalyst. The reaction is carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 6-(Chloromethyl)-4-methylpyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to replace the chlorine atom. The aldehyde group can participate in various redox reactions, acting as an electron acceptor or donor depending on the reaction conditions.
類似化合物との比較
Similar Compounds
4-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-(Bromomethyl)-4-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness
6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
6-(chloromethyl)-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,4H2,1H3 |
InChIキー |
IEPFZTYQLPRCPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




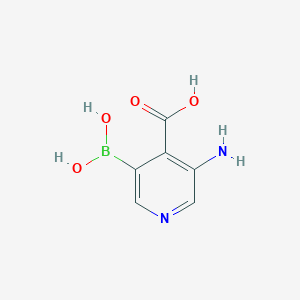



![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)




